3-Amino-1-morpholino-4-(phenylthio)butan-1-one

Description

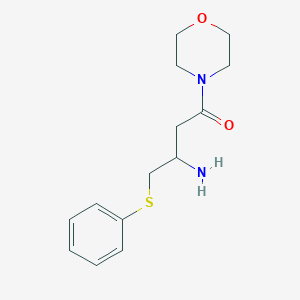

3-Amino-1-morpholino-4-(phenylthio)butan-1-one (CAS 870812-94-5) is a chiral organic compound with the molecular formula C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol . Its structure features:

- A morpholino ring (1-morpholino group) at position 1, contributing to solubility in polar solvents.

- A phenylthio group (-SPh) at position 4, introducing sulfur-based electron-withdrawing effects.

- An amine group at position 3, enabling nucleophilic reactivity.

This compound is stored under controlled conditions (2–8°C, sealed, dark) due to its sensitivity to moisture and light . It is utilized as an intermediate in pharmaceutical synthesis, particularly in reactions involving sulfonamide formation (e.g., with 4-fluoro-3-nitrobenzenesulfonamide under nitrogen at 50°C in DMF) .

Properties

Molecular Formula |

C14H20N2O2S |

|---|---|

Molecular Weight |

280.39 g/mol |

IUPAC Name |

3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |

InChI |

InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2 |

InChI Key |

GRCXARDDTSJXTN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-1-butanone, morpholine, and phenylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like chloroform, dichloromethane, dimethylformamide, or methanol. The reaction temperature is maintained between 2-8°C to ensure optimal yield and purity.

Catalysts and Reagents: Catalysts such as acids or bases may be used to facilitate the reaction. Common reagents include reducing agents, oxidizing agents, and protecting groups to ensure the desired product is obtained.

Industrial Production Methods: While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the reaction conditions mentioned above. This includes optimizing reaction parameters, using larger reaction vessels, and implementing purification techniques such as chromatography and crystallization to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-morpholino-4-(phenylthio)butan-1-one undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: N-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

- Synthesis and Analogs: The synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one involves modifying its structure to enhance pharmacological properties or to synthesize analogs for research purposes.

- Biological Activity: this compound exhibits biological activity, particularly as a small-molecule inhibitor in various signaling pathways and may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

- Interaction Studies: Interaction studies involving this compound may modulate several protein interactions involved in cell signaling pathways. These studies are essential for understanding its mechanism of action and potential side effects.

Related Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(2-Methoxyethyl)-2-(phenylthio)cyclopentanamine | 0.83 | Cyclopentane structure; different pharmacological profile |

| (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one | 0.83 | Variation in functional groups; potential for different activity |

These compounds highlight the structural diversity within this chemical class and underscore this compound's unique morpholino and phenylthio components, which may contribute to its specific biological activities.

Structure-Based Discovery

This compound is a potent and specific BCL-2/BCL-xL inhibitor .

In vivo Evaluation

Maximum tolerated dose (MTD) for compounds related to this compound was determined in severe combined immunodeficiency (SCID) mice . Experiments established the MTDs for these compounds in SCID mice for subsequent pharmacodynamics (PD) and efficacy experiments.

Promising Antitumor Activity

Mechanism of Action

The mechanism of action of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Group

(a) 3-Amino-1-morpholino-4-(2,4,5-trifluorophenyl)butan-1-one

- CAS : 2248445-08-9

- Molecular Formula : C₁₄H₁₇F₃N₂O₂

- Molecular Weight : 302.30 g/mol

- Key Differences :

(b) Sitagliptin-Related Impurities

- Example: (R)-3-Amino-1-morpholino-4-(2,4,5-trifluorophenyl)butan-1-one (Ax-12094) Purity: >98% Application: Intermediate in antidiabetic drug synthesis. Notable Feature: The trifluorophenyl group improves target binding affinity in dipeptidyl peptidase-4 (DPP-4) inhibitors compared to phenylthio derivatives .

Functional Group Modifications

(a) Sulfur vs. Oxygen/Sulfone Analogues

| Parameter | 3-Amino-1-morpholino-4-(phenylthio)butan-1-one | Sulfone Analogues |

|---|---|---|

| Reactivity | Moderate (Sulfur nucleophilicity) | Low (Oxidized S) |

| Metabolic Stability | Moderate | High |

| LogP (Lipophilicity) | ~2.1 (Estimated) | ~1.8 (Estimated) |

(b) Amine Group Derivatives

- Modifications at Position 3 :

- Replacement of the amine group with alkyl or aryl substituents reduces nucleophilicity but may enhance blood-brain barrier penetration.

Key Research Findings

Reactivity in Synthesis: The phenylthio group in this compound facilitates sulfonamide coupling reactions (83% yield under DIPEA/DMF conditions) . Fluorinated analogs require harsher conditions (e.g., elevated temperatures) due to reduced electron density.

Biological Activity :

- Trifluorophenyl derivatives demonstrate superior DPP-4 inhibition compared to phenylthio variants, attributed to fluorine-induced hydrophobic interactions .

Solubility and Stability: The morpholino group enhances water solubility in both compounds. Fluorinated analogs exhibit longer plasma half-lives in vivo due to resistance to oxidative metabolism .

Biological Activity

3-Amino-1-morpholino-4-(phenylthio)butan-1-one, also referred to as (R)-3-Amino-1-morpholino-4-(phenylthio)butan-1-one, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholino group and a phenylthio substituent, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 266.40 g/mol. The presence of the morpholino group enhances solubility in aqueous environments, making it suitable for various biological applications.

This compound exhibits notable biological activities primarily through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may lead to therapeutic effects in conditions such as cancer.

- Receptor Binding : Its ability to bind to specific receptors can modulate signaling pathways involved in cell proliferation and apoptosis.

Therapeutic Applications

Research indicates that this compound may have potential applications in:

Case Studies

- Cancer Research : A study highlighted the use of this compound as a small-molecule inhibitor in cancer cell lines. The compound was found to induce apoptosis through modulation of cell signaling pathways, providing a basis for its potential use in cancer therapies.

- Antimicrobial Studies : Related compounds have demonstrated significant activity against Candida albicans and Candida parapsilosis, suggesting that structural analogs may share similar properties. The presence of electronegative atoms in phenyl moieties has been linked to enhanced biological activity against these pathogens .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Amino-1-morpholino-4-(phenylthio)butan-1-one to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, using a stepwise approach:

Morpholino incorporation : React 3-amino-4-(phenylthio)butan-1-one with morpholine under reflux in anhydrous dichloromethane, catalyzed by triethylamine (TEA) to minimize side reactions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product.

- Critical Parameters : Monitor reaction temperature (60–70°C) and stoichiometry (1:1.2 molar ratio of ketone to morpholine). Adjust solvent polarity to enhance crystallization efficiency.

- Reference : Similar protocols for morpholino-containing analogs are detailed in the synthesis of 3-([1,1’-biphenyl]-4-yl)-4-hydroxy-1-morpholinobutan-1-one .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to confirm stereochemistry and bond angles. Ensure high-resolution data (≤1.0 Å) for accurate electron density mapping .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amine and morpholino proton signals.

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺).

- Comparative Analysis : Cross-validate with analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, where spectral libraries aid in peak assignment .

Advanced Research Questions

Q. How does the phenylthio group influence the compound’s pharmacological targeting of neurotransmitter receptors?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive radioligand binding studies (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) using HEK293 cells expressing cloned receptors.

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the phenylthio group (e.g., 1-(4-Phenylpiperazin-1-yl)-4-(methylthio)butan-1-one) to isolate the substituent’s effect. The phenylthio group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Data Interpretation : Use Hill coefficients to assess cooperative binding and IC₅₀ values for potency comparisons.

Q. How should researchers address contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Replicate results in orthogonal assays (e.g., functional cAMP vs. calcium flux assays for GPCR activity).

- Control Experiments : Include reference compounds (e.g., ketanserin for 5-HT₂A) to normalize inter-assay variability.

- Structural Analysis : Cross-reference with crystallographic data to rule out conformational artifacts. For example, SHELX-refined structures can identify torsional strain affecting receptor binding .

Q. What strategies are recommended for studying the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment metabolites.

- Comparative Stability : Benchmark against morpholino-free analogs to assess the impact of the morpholino group on metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.